molecular formula C15H17NOS B15077666 Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- CAS No. 201419-31-0

Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)-

Cat. No.: B15077666
CAS No.: 201419-31-0
M. Wt: 259.4 g/mol
InChI Key: KPHMZTBCNBZOCT-UHFFFAOYSA-N
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Description

Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- is an organic compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group and a 1-phenylethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-phenethyl-benzenesulfonamide
  • 4-Methyl-N-(1-methyl-3-phenylpropyl)-benzenesulfonamide
  • 4-Methyl-N-(2-(1-piperazinyl)ethyl)-benzenesulfonamide
  • 4-Hydroxy-N-(2-phenylethyl)-benzenesulfonamide
  • 4-Methyl-N-naphthalen-1-yl-benzenesulfonamide

Uniqueness

Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methyl group and the 1-phenylethyl substituent enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

201419-31-0

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

4-methyl-N-(1-phenylethyl)benzenesulfinamide

InChI

InChI=1S/C15H17NOS/c1-12-8-10-15(11-9-12)18(17)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3

InChI Key

KPHMZTBCNBZOCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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